molecular formula C19H17N3OS2 B11480296 2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone

2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone

Cat. No.: B11480296
M. Wt: 367.5 g/mol
InChI Key: ZNIZDJPPYIRQDP-UHFFFAOYSA-N
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Description

2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE is a complex organic compound that features both imidazole and phenothiazine moieties. The imidazole ring is known for its presence in many biologically active molecules, while phenothiazine is a core structure in various pharmaceuticals, particularly antipsychotic and antihistaminic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE typically involves multi-step organic reactions. The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by further functionalization . The phenothiazine moiety can be introduced via nucleophilic substitution reactions involving appropriate phenothiazine derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or phenothiazine rings .

Scientific Research Applications

2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting the central nervous system.

Mechanism of Action

The mechanism of action of 2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE involves its interaction with various molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenothiazine moiety is known to interact with neurotransmitter receptors in the brain, which could explain its potential effects on the central nervous system .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with an imidazole ring.

    Chlorpromazine: An antipsychotic drug with a phenothiazine core.

Uniqueness

2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE is unique due to the combination of imidazole and phenothiazine moieties in a single molecule. This dual functionality could provide a broad range of biological activities and potential therapeutic applications .

Properties

Molecular Formula

C19H17N3OS2

Molecular Weight

367.5 g/mol

IUPAC Name

2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C19H17N3OS2/c1-12-13(2)21-19(20-12)24-11-18(23)22-14-7-3-5-9-16(14)25-17-10-6-4-8-15(17)22/h3-10H,11H2,1-2H3,(H,20,21)

InChI Key

ZNIZDJPPYIRQDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C

Origin of Product

United States

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